Orthoperiodic acid

Description

Historical Context and Evolution of Periodic Acid Research

The journey of periodic acid research began in 1833 with its discovery by Heinrich Gustav Magnus and C. F. Ammermüller. wikipedia.orglibretexts.orgcollegedunia.compw.liveextramarks.comgeeksforgeeks.orggeeksforgeeks.org This discovery opened a new chapter in the study of iodine oxoacids, compounds that contain oxygen, hydrogen, and at least one other element. collegedunia.comextramarks.com The name "periodic acid" is derived from "per-iodic acid," indicating a higher oxidation state of iodine compared to iodic acid, and not from the term "period". wikidoc.org

Initially, research focused on understanding the fundamental properties and synthesis of periodic acid. Over time, the focus has shifted towards its diverse applications, particularly its role as a powerful oxidizing agent. collegedunia.compw.liveatamanchemicals.com The development of techniques to produce periodic acid on an industrial scale, such as the electrochemical oxidation of iodic acid, has further propelled its use in various chemical fields. libretexts.org The continuous exploration of periodic acid's reactivity has led to its application in complex organic syntheses and the structural analysis of intricate molecules like carbohydrates. libretexts.orgcollegedunia.comgeeksforgeeks.org

Nomenclature and Structural Distinctions of Periodic Acid Forms (H₅IO₆ vs. HIO₄)

Periodic acid exists in two primary forms: orthoperiodic acid (H₅IO₆) and metaperiodic acid (HIO₄). wikipedia.orglibretexts.orgcollegedunia.compw.liveextramarks.comgeeksforgeeks.orggeeksforgeeks.orgwikidoc.orgtaylorandfrancis.com The prefixes "ortho-" and "meta-" distinguish these forms based on their degree of hydration. pw.livewikidoc.orgstackexchange.com "Ortho-" signifies the more hydrated form, while "meta-" indicates the less hydrated form. pw.livewikidoc.org

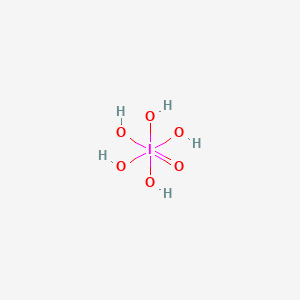

This compound (H₅IO₆) is a white, crystalline solid that can be considered the fully hydrated form of periodic acid. pw.liveatamanchemicals.com In its crystal structure, it consists of slightly deformed IO₆ octahedra linked by bridging hydrogen atoms. wikipedia.orglibretexts.orgextramarks.com The iodine atom is at the center of the octahedron, bonded to six oxygen atoms. Five of the I-O bond distances are in the range of 1.87–1.91 Å, while one is shorter at 1.78 Å. wikipedia.orgextramarks.com

Metaperiodic acid (HIO₄) is formed by the dehydration of this compound, typically by heating it to 100 °C under reduced pressure. wikipedia.orglibretexts.orgpw.livegeeksforgeeks.org Further heating to around 150 °C results in the formation of iodine pentoxide (I₂O₅), not the expected anhydride (B1165640) diiodine heptoxide (I₂O₇). wikipedia.orglibretexts.org The crystal structure of metaperiodic acid also features IO₆ octahedra, but in this case, they are connected through cis-edge-sharing with bridging oxygen atoms to create one-dimensional infinite chains. wikipedia.orglibretexts.orgextramarks.com

The key distinction lies in their structures in the solid state and their behavior in solution. In dilute aqueous solutions, periodic acid primarily exists as discrete hydronium (H₃O⁺) and metaperiodate (IO₄⁻) ions. geeksforgeeks.orgindusuni.ac.in In more concentrated solutions, the equilibrium shifts towards the formation of this compound. geeksforgeeks.orgindusuni.ac.in

| Property | This compound | Metaperiodic Acid |

| Chemical Formula | H₅IO₆ | HIO₄ |

| Molar Mass | 227.94 g/mol nist.gov | 191.91 g/mol collegedunia.com |

| Structure | Monoclinic crystals with isolated IO₆ octahedra wikipedia.orglibretexts.orgextramarks.com | Infinite chains of edge-sharing IO₆ octahedra wikipedia.orglibretexts.orgextramarks.com |

| Formation | Hydration of metaperiodic acid | Dehydration of this compound wikipedia.orglibretexts.orgpw.livegeeksforgeeks.org |

| Nomenclature | "ortho-" prefix denotes higher hydration pw.livewikidoc.org | "meta-" prefix denotes lower hydration pw.livewikidoc.org |

Significance of this compound in Contemporary Inorganic and Organic Chemistry

This compound is a versatile and powerful oxidizing agent with significant applications in both inorganic and organic chemistry. collegedunia.compw.liveatamanchemicals.comnih.gov Its utility stems from the high oxidation state of iodine (+7), making it capable of oxidizing a wide range of substrates. wikipedia.orgcollegedunia.comextramarks.com

In inorganic chemistry , this compound and its salts are used in the synthesis of other inorganic compounds. collegedunia.comgeeksforgeeks.org It also finds application as an etching agent in the manufacturing of electrical equipment and components. nih.gov

The role of this compound in organic chemistry is particularly noteworthy. It is a key reagent in several important reactions:

Cleavage of Vicinal Diols: One of the most prominent applications of periodic acid is the oxidative cleavage of vicinal diols (1,2-diols) to form two aldehyde or ketone fragments. libretexts.org This reaction, known as the Malaprade reaction, is crucial for the structural elucidation of carbohydrates, as it can be used to open saccharide rings. libretexts.orgpw.live This selectivity is also utilized in biochemistry to label the 3'-termini of RNA, which possesses vicinal diols, distinguishing it from DNA. libretexts.org

Oxidation of other functional groups: Beyond diols, periodic acid can oxidize other functional groups. For instance, it is used in the Babler oxidation of secondary allylic alcohols to enones. wikipedia.org It can also be employed in the oxidation of polycyclic aromatic hydrocarbons. nih.gov

Staining and Analysis: The Periodic Acid-Schiff (PAS) stain is a widely used histochemical technique that utilizes periodic acid to detect polysaccharides like glycogen, as well as glycoproteins and glycolipids in tissue samples. pw.liveresearchgate.netamericanelements.com

The selective and potent oxidizing nature of this compound, coupled with its role in specific analytical methods, underscores its enduring importance in modern chemical research and industrial processes.

Structure

2D Structure

Properties

IUPAC Name |

pentahydroxy(oxo)-λ7-iodane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H5IO6/c2-1(3,4,5,6)7/h(H5,2,3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLXDPFBEPBAQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OI(=O)(O)(O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5IO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13444-71-8 (HIO4) | |

| Record name | Periodic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010450609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10883144 | |

| Record name | Periodic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Solid | |

| Record name | Periodic acid (H5IO6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Orthoperiodic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10450-60-9 | |

| Record name | Periodic acid (H5IO6) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10450-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Periodic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010450609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Periodic acid (H5IO6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Periodic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Orthoperiodic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORTHOPERIODIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK1D44L87G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Orthoperiodic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 °C | |

| Record name | Orthoperiodic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Preparation Pathways of Orthoperiodic Acid

Electrochemical Oxidation Routes for Orthoperiodic Acid Synthesis

Electrochemical methods present a powerful and often more environmentally benign approach to synthesizing this compound, primarily through the oxidation of iodic acid or its salts. acs.orglibretexts.org These methods offer direct energy input and can be finely controlled to achieve high product yields. acs.org

Anodic Oxidation Mechanisms (e.g., PbO₂ anodes)

IO₃⁻ + 6OH⁻ - 2e⁻ → IO₆⁵⁻ + 3H₂O wikipedia.org

Lead dioxide anodes are favored due to their high oxygen overpotential and catalytic activity, which promotes the oxidation of iodate (B108269). acs.orgresearchgate.net The mechanism is believed to involve the intrinsic ability of the lead dioxide surface to oxidize iodate. acs.org However, a significant drawback of PbO₂ anodes is their tendency to disintegrate under anodic conditions, leading to lead contamination in the electrolyte, which is toxic and challenging to remove. acs.org

To circumvent the issues associated with lead dioxide, alternative anode materials have been explored. Boron-doped diamond (BDD) anodes have emerged as a promising, durable, and non-toxic alternative. nih.govresearchgate.net They offer excellent performance in the electrochemical synthesis of periodate (B1199274) from iodide, avoiding the lead contamination issue and potentially lowering purification costs. nih.govresearchgate.net

Optimization of Electrolysis Parameters (pH, current density, temperature)

The efficiency of this compound synthesis via electrolysis is highly dependent on several key parameters that must be carefully optimized.

| Parameter | Optimal Conditions | Rationale and Findings |

| pH | Alkaline conditions are generally favored. acs.orgwikipedia.org | Early studies by Müller demonstrated that the best performance for periodate synthesis at platinum electrodes was achieved at alkaline pH. acs.org Industrial processes often utilize alkaline solutions of sodium iodate. wikipedia.org However, the complexity of the process is highlighted by conflicting reports on the optimal hydroxide (B78521) concentration. acs.org |

| Current Density | Lower current densities are more efficient. acs.org | While lower current densities improve current efficiency, they also result in lower space-time yields. acs.org For BDD anodes, current densities below 500 mA cm⁻² were found to be effective, with moderate heat generation contributing to an energy-efficient process. nih.gov |

| Temperature | Low temperatures are generally preferred. acs.org | Pioneering work indicated that lower temperatures lead to better performance. acs.org However, if the oxidation time is short, temperatures up to 85°C have been used successfully in some contexts. researchgate.net |

Recent advancements have focused on statistical methods to optimize these parameters. For instance, in a process using BDD anodes, the optimal stoichiometry of hydroxide to iodide was determined to be 10:1. nih.gov

Challenges and Advancements in Industrial Scale Production

Scaling up the electrochemical synthesis of this compound for industrial production presents several challenges. One major issue is the precipitation of reactants or products, which can coat the electrodes and hinder the process. acs.org The contamination of the product with lead from PbO₂ anodes is another significant hurdle, necessitating costly purification steps. acs.orgnih.gov

To address these challenges, several advancements have been made:

Continuous Flow Processes: The development of continuous flow reactors, particularly continuously stirred tank reactors (CSTR), has helped to manage precipitation issues. acs.org

Advanced Anode Materials: The use of boron-doped diamond (BDD) anodes offers a sustainable and non-toxic alternative to lead dioxide, eliminating lead contamination. nih.govresearchgate.net

Process Intensification: Scale-up in flow electrolysis cells using a cyclization protocol has been shown to enhance space-time yields. nih.gov

Cost Reduction: Utilizing less expensive starting materials like iodide instead of iodate contributes to a more cost-efficient process. nih.gov

Modern industrial-scale production often involves the electrochemical oxidation of sodium iodate solutions under alkaline conditions. wikipedia.orgwikipedia.orgennoreindiachemicals.com

Chemical Oxidation Methods from Iodine and Iodate Precursors

Chemical oxidation represents the classical approach to synthesizing this compound and its salts, employing strong oxidizing agents to convert iodine or iodates to the +7 oxidation state.

Oxidation with Chlorine and Hypochlorite (B82951)

The very first synthesis of periodate was achieved by oxidizing an iodine solution with chlorine gas (Cl₂). acs.org A common industrial and laboratory method involves the oxidation of sodium iodate with chlorine in a sodium hydroxide solution. wikipedia.orgatamankimya.comatamanchemicals.com The reaction can be represented as:

NaIO₃ + Cl₂ + 4NaOH → Na₃H₂IO₆ + 2NaCl + H₂O wikipedia.org

Similarly, sodium hypochlorite (NaOCl) can be used as the oxidant. acs.orgatamankimya.com The reaction is typically carried out at a basic pH and elevated temperatures, causing the periodate product to precipitate, which allows for its recovery in a relatively pure form. google.com

| Parameter | Optimal Value/Condition | Impact on Synthesis |

| pH | > 12 | Ensures stabilization of periodate ions and prevents formation of intermediates. |

| Temperature | 60–80°C | Accelerates reaction rates, but higher temperatures risk over-oxidation. |

| Chlorine Flow Rate | 0.5–1.5 L/min per mole of KIO₃ | Controlled addition is crucial for efficient reaction. |

| Molar Ratios | KIO₃:Cl₂:KOH = 1:1:2 (theoretical) | Industrial processes may use a slight excess of chlorine to ensure complete conversion. |

This data is based on the synthesis of potassium periodate, but the principles are applicable to sodium periodate synthesis as well.

Utilization of Peroxodisulfate and Persulfate

Peroxodisulfate (S₂O₈²⁻) and persulfate (SO₅²⁻) are other powerful oxidizing agents that can be used for the synthesis of periodates from iodates. acs.orggfschemicals.com This method is sometimes recommended as an alternative when a ready supply of chlorine is not available. gfschemicals.com

A method for producing trisodium (B8492382) dihydrogen periodate involves the oxidation of sodium iodate with sodium persulfate in a sodium hydroxide solution at elevated temperatures (80-90°C). google.com This approach is described as having stable reaction control and being more environmentally friendly compared to the chlorine oxidation method due to lower raw material consumption and less waste liquor. google.comatamanchemicals.com

While effective, chemical oxidation methods using reagents like peroxodisulfates are generally considered more wasteful and cumbersome compared to electrochemical routes. acs.orgresearchgate.net

Alternative Oxidants (e.g., Permanganate (B83412), Ozone, Hydrogen Peroxide, Hypervalent Xenon Compounds)

While traditional methods for synthesizing periodates, the salts of periodic acid, often involve chlorine or electrochemical oxidation, a variety of other powerful oxidizing agents can be employed to convert iodine, iodide, or iodate to the periodate state. acs.org These alternative oxidants offer different reaction pathways and conditions.

Potassium permanganate (KMnO₄) has been utilized to oxidize iodine compounds to periodate. acs.org Similarly, ozone (O₃), a potent oxidizing agent, can effectively produce periodate from lower oxidation state iodine species. acs.orgresearchgate.net Hydrogen peroxide (H₂O₂) is another oxidant that has been explored for this purpose. acs.orgresearchgate.net In some advanced oxidation processes, hydrogen peroxide is used in conjunction with other substances like ozone (peroxone process) to generate highly reactive hydroxyl radicals, which can then carry out the oxidation. rsc.orgcedengineering.com Even highly reactive and less common oxidants like hypervalent xenon compounds have been shown to successfully oxidize iodine to its +7 state in the form of periodate. acs.org

The general principle of these methods involves the oxidation of an iodine-containing starting material, such as iodine (I₂), an iodide salt (I⁻), or an iodate salt (IO₃⁻), to the periodate (IO₄⁻ or H₅IO₆) form. The specific reaction conditions, such as pH and temperature, are critical and vary depending on the oxidant used.

Preparation from Orthoperiodates (e.g., Barium Dihydrogen Orthoperiodate)

A common laboratory-scale synthesis of this compound involves the use of an orthoperiodate salt, such as tribarium dihydrogen orthoperiodate (Ba₃(H₂IO₆)₂). wikipedia.orgwikiwand.comsciencemadness.org This method relies on a precipitation reaction. When tribarium dihydrogen orthoperiodate is treated with a strong acid, typically nitric acid (HNO₃), a double displacement reaction occurs. wikipedia.org

The reaction can be represented as: Ba₃(H₂IO₆)₂ + 6 HNO₃ → 2 H₅IO₆ + 3 Ba(NO₃)₂

Barium nitrate (B79036) (Ba(NO₃)₂) has low solubility in the acidic solution and precipitates out. wikipedia.org This allows for its separation from the desired this compound, which remains in the solution. wikipedia.org The this compound can then be obtained in crystalline form by concentrating the solution. wikipedia.org

Dehydration and Interconversion Pathways between this compound and Metaperiodic Acid

This compound and metaperiodic acid exist in a reversible equilibrium that is dependent on temperature and hydration state. libretexts.orgsciencemadness.org this compound can be considered the hydrated form of metaperiodic acid. libretexts.org

The conversion of this compound to metaperiodic acid is achieved through dehydration. libretexts.orgsciencemadness.orgwikipedia.org This process typically involves heating this compound to 100°C under reduced pressure. sciencemadness.orgwikipedia.org Under these conditions, this compound loses two molecules of water to form metaperiodic acid. researchgate.net

The reaction is as follows: H₅IO₆ ⇌ HIO₄ + 2H₂O

Conversely, metaperiodic acid can be converted back to this compound through hydration. researchgate.net In aqueous solutions, this compound is generally the predominant form. acs.orgresearchgate.net Metaperiodic acid can also be prepared from various orthoperiodate salts by treating them with dilute nitric acid. libretexts.orgsciencemadness.orgwikipedia.org

It is important to note that further heating of metaperiodic acid to around 150°C does not yield the expected anhydride (B1165640), diiodine heptoxide (I₂O₇), but instead results in decomposition to iodine pentoxide (I₂O₅) and oxygen. libretexts.orgsciencemadness.org

The interconversion between these two forms of periodic acid is a key aspect of their chemistry, with the specific form present being dictated by the reaction conditions.

Table of Reaction Conditions for Orthoperiodic and Metaperiodic Acid Interconversion:

| Transformation | Reactant | Product | Conditions |

| Dehydration | This compound (H₅IO₆) | Metaperiodic Acid (HIO₄) | Heating to 100°C under reduced pressure |

| Hydration | Metaperiodic Acid (HIO₄) | This compound (H₅IO₆) | Dissolving in water |

Advanced Studies on Reaction Mechanisms Involving Orthoperiodic Acid

Oxidative Cleavage Reactions

Orthoperiodic acid is a potent oxidizing agent utilized in a variety of oxidative cleavage reactions. These reactions are characterized by the breaking of carbon-carbon bonds, leading to the formation of carbonyl compounds and other functional groups. A prominent example of such a reaction is the Malaprade reaction, which involves the cleavage of vicinal diols.

Malaprade Reaction: Cleavage of Vicinal Diols

The Malaprade reaction, first reported by Léon Malaprade in 1928, is the oxidative cleavage of vicinal diols (1,2-diols) by periodic acid or its salts to yield two carbonyl-containing fragments, typically aldehydes or ketones. wikipedia.orgwikipedia.org This reaction has become a valuable tool in organic synthesis and for the structural elucidation of molecules, particularly carbohydrates, as it can be used to open saccharide rings. wikipedia.orglibretexts.org The general transformation involves the breaking of the carbon-carbon bond between the two hydroxyl-bearing carbons. pearson.com

The reaction is highly specific for 1,2-diols and related systems. thieme-connect.de this compound (H₅IO₆) and metaperiodic acid (HIO₄) are the common reagents for this transformation. wikipedia.org While this compound exists in equilibrium with metaperiodic acid in aqueous solutions, the former is often used in synthetic applications. wikipedia.orglibretexts.org The reaction is typically performed in aqueous media, sometimes with co-solvents to improve the solubility of organic substrates. scite.ai

The mechanism of the Malaprade reaction is widely accepted to proceed through the formation of a cyclic periodate (B1199274) ester intermediate. wikipedia.orgrsc.orgwikipedia.org This intermediate is formed by the reaction of the vicinal diol with the periodate species. rsc.org The formation of this cyclic diester is a crucial step that facilitates the subsequent cleavage of the carbon-carbon bond. rsc.orgwikipedia.org

Density functional theory (DFT) computations have provided a more detailed understanding of the reaction pathway. rsc.orgrsc.org These studies suggest a three-step process:

Formation of a seven-membered quasi-ring intermediate with one I-O bond. rsc.orgrsc.org

Formation of a five-membered cyclic ester intermediate with two I-O bonds. rsc.orgrsc.org

Decomposition of the cyclic ester to the final aldehyde or ketone products, along with iodic acid (HIO₃) and water. rsc.orgrsc.orgdoubtnut.com

The formation of the cyclic intermediate is influenced by the stereochemistry of the diol, with cis-diols generally reacting faster than trans-diols due to the more favorable geometry for cyclic ester formation. rsc.orgwikipedia.orglibretexts.org

The kinetics of the Malaprade reaction are typically second-order, depending on the concentrations of both the diol and the periodate. rsc.orgrsc.org The reaction rate is significantly influenced by the pH of the solution. rsc.orgrsc.org

Experimental studies have shown that the oxidation of 1,2-diols by periodate proceeds with the highest reaction rates in the pH range of 1 to 7. rsc.org In some cases, the rate maximum is observed at a pH between 1.0 and 1.5. researchgate.net The dependence of the reaction rate on pH can be complex and is influenced by the specific diol substrate. surrey.ac.uk For instance, in the oxidation of pinacol (B44631), the kinetics are second order, but under certain conditions (0°C and pH >11), they follow consecutive first-order reactions, indicating the formation of a stable intermediate. rsc.org

The table below summarizes the effect of pH on the reaction rate for the oxidation of different diols.

| Substrate | Optimal pH Range for Maximum Rate | Observations |

| Ethylene (B1197577) Glycol | 1-7 rsc.org | Second-order kinetics. rsc.org |

| Pinacol | 1.0-1.5 (at 3.2-25 °C) researchgate.net | Rate maximum shifts at higher temperatures. researchgate.net |

| 1,2-Propanediol | 1.08 (no induction period) researchgate.net | An induction period is noted at pH 5.4. researchgate.net |

| cis-Cyclohexane diol | Base catalyzed surrey.ac.uk | Formation of the cyclic ester is the slowest step. surrey.ac.uk |

| (+)- and meso-Tartaric Acid | Complex pH dependence surrey.ac.uk | meso-isomer is oxidized more rapidly. surrey.ac.uk |

The Malaprade reaction exhibits a broad substrate scope, cleaving a variety of 1,2-difunctionalized compounds. wikipedia.orgwikipedia.org Besides vicinal diols, periodates can also cleave:

1,2-hydroxy ketones wikipedia.org

1,2-diketones wikipedia.org

α-hydroxy acids wikipedia.org

α-keto acids wikipedia.org

α-amino alcohols wikipedia.orgwikipedia.org

1,2-diamines wikipedia.org

A key aspect of selectivity is the stereochemical arrangement of the hydroxyl groups. Cis-diols react significantly faster than trans-diols, a feature that can be exploited in selective oxidations. wikipedia.orgdoubtnut.com However, even trans-diols that cannot easily form a cyclic intermediate can still undergo oxidation, suggesting an alternative pathway through an acyclic intermediate, especially under basic conditions. rsc.orgrsc.org

The reaction conditions can be tuned to achieve high selectivity. For instance, the use of periodate supported on silica (B1680970) gel allows for reactions under mild, biphasic conditions, often providing higher selectivity and improved functional group compatibility. thieme-connect.de The presence of acid-labile groups can be accommodated by using a buffer, such as phosphate (B84403) or bicarbonate, to maintain near-neutral conditions. thieme-connect.de

This compound is also effective in the oxidative cleavage of α-amino alcohols. wikipedia.orgoup.com This reaction is analogous to the cleavage of vicinal diols, with the carbon-carbon bond between the amino and hydroxyl groups being broken. researchgate.net The reaction is applicable to compounds with primary or secondary amino groups. researchgate.net

The cleavage of α-amino alcohols by periodic acid has been a subject of study since the work of Nicolet and Shinn. wikipedia.org The reaction proceeds through a mechanism similar to that of diol cleavage, likely involving a cyclic intermediate. acs.org However, the nature of the N-substituent can influence the reactivity. For example, α-amino alcohols substituted with N-2,4-dinitrophenyl or o-nitrophenyl groups may not react with periodic acid. oup.com In some cases, over-oxidation can occur due to the oxidation of the aromatic amine produced from the initial cleavage. oup.com

Periodic acid readily reacts with polyhydroxy compounds, leading to the cleavage of adjacent hydroxyl groups. psu.edu A significant application of this reaction is the liberation of formaldehyde (B43269) from compounds containing a terminal CH₂OH group adjacent to another hydroxyl group. psu.edu This forms the basis for analytical methods to determine the structure and quantity of certain polyhydroxy compounds, such as glycerol (B35011) and mannitol. psu.edugovinfo.gov

For instance, the periodate cleavage of glycerol liberates formaldehyde from its primary carbon atoms, while the secondary carbon atom is converted to formic acid. govinfo.gov This specific liberation of formaldehyde can be quantified colorimetrically using reagents like chromotropic acid. psu.edugovinfo.gov The reaction conditions, such as pH and temperature, can be controlled to achieve selective cleavage and formaldehyde release from different polyhydroxy compounds. psu.edu

The quantitative determination of formaldehyde liberated through periodate oxidation is a valuable analytical technique. nih.gov

Oxidation of α-Hydroxy Ketones and Glycolaldehyde (B1209225) Groups

This compound is a selective oxidant for the cleavage of α-hydroxy ketones and glycolaldehyde. stackexchange.comuwindsor.cabartleby.comresearchgate.net The reaction proceeds through the formation of a cyclic periodate ester intermediate. uwindsor.caresearchgate.net In aqueous solutions, α-hydroxy ketones and aldehydes exist in equilibrium with their geminal diol (hydrate) forms, which facilitates the formation of the cyclic intermediate with periodic acid. stackexchange.combartleby.com The subsequent cleavage of the carbon-carbon bond results in the formation of carboxylic acids and aldehydes or ketones. uwindsor.ca For instance, the oxidation of an α-hydroxy ketone will yield a carboxylic acid and a ketone.

Kinetic studies on the periodate oxidation of glycerol have shown that the initial oxidation to glycolaldehyde and formaldehyde is the rate-limiting step, followed by a much faster oxidation of glycolaldehyde to formaldehyde and formic acid. sci-hub.se This oxidative cleavage is a valuable tool in the structural elucidation of carbohydrates and other polyhydroxy compounds. stackexchange.comresearchgate.net

Generation of Quinones via Glycol Cleavage and Hydroquinone (B1673460) Oxidation

This compound can be utilized to synthesize quinones through the oxidation of hydroquinones. google.comwikipedia.orgacs.orglibretexts.org This transformation is a straightforward and efficient method for producing quinones, which are important compounds in both industrial and biological systems. wikipedia.orgacs.org The oxidation of hydroquinone to p-benzoquinone is a representative example of this reaction. google.comacs.orgnih.gov The reaction involves a two-electron, two-proton reduction of the quinone to hydroquinone, a process that is reversible under certain conditions. libretexts.org

Oxidation of Sulfides to Sulfoxides Catalyzed by Metal Salts (e.g., FeCl₃)

The selective oxidation of sulfides to sulfoxides is a crucial transformation in organic synthesis, and this compound can be employed for this purpose. organic-chemistry.orgthieme-connect.comresearchgate.netresearchgate.netsigmaaldrich.com The reaction rate and selectivity can be significantly enhanced by the use of a catalyst, such as ferric chloride (FeCl₃). organic-chemistry.orgthieme-connect.comresearchgate.netresearchgate.netsigmaaldrich.com This catalytic system provides a rapid and high-yielding method for the conversion of various sulfides to their corresponding sulfoxides, with minimal over-oxidation to the sulfone. organic-chemistry.orgthieme-connect.comresearchgate.netresearchgate.net The reaction is typically carried out in a solvent like acetonitrile (B52724) at room temperature. thieme-connect.com The catalytic effect of FeCl₃ is demonstrated by the significantly shorter reaction times compared to the uncatalyzed reaction. thieme-connect.com

| Substrate (Sulfide) | Product (Sulfoxide) | Catalyst | Yield (%) | Reaction Time (min) |

| Thioanisole | Methyl phenyl sulfoxide | FeCl₃ | 98 | < 2 |

| Dibenzyl sulfide | Dibenzyl sulfoxide | FeCl₃ | 98 | < 2 |

| Diphenyl sulfide | Diphenyl sulfoxide | FeCl₃ | 96 | 10 |

This table presents representative data on the FeCl₃-catalyzed oxidation of sulfides to sulfoxides using this compound in acetonitrile. thieme-connect.com

Halogenation Reactions Promoted by this compound

Beyond its oxidative capabilities, this compound also facilitates halogenation reactions. This section focuses on its application in electrophilic bromination.

Electrophilic Bromination of Alkenes, Alkynes, and Aromatic Amines

This compound, in conjunction with a bromide source like potassium bromide, offers a mild and efficient system for the electrophilic bromination of various organic molecules, including alkenes, alkynes, and aromatic amines. organic-chemistry.orgresearchgate.netresearchgate.netmasterorganicchemistry.comlibretexts.orgsci-hub.se This method provides an in-situ generation of the brominating agent, thus avoiding the handling of hazardous molecular bromine. organic-chemistry.org The reactions are typically performed at room temperature in a biphasic system of dichloromethane (B109758) and water, yielding the desired brominated products in excellent yields. organic-chemistry.org

| Substrate | Product |

| Styrene | 1,2-Dibromo-1-phenylethane |

| Phenylacetylene | 1,2-Dibromo-1-phenylethene |

| Aniline | 2,4,6-Tribromoaniline |

This table provides examples of the electrophilic bromination of various substrates using the this compound/potassium bromide system. organic-chemistry.org

The underlying principle of this bromination method is the oxidation of the bromide ion (Br⁻) by this compound to generate an electrophilic bromine species (Br⁺). organic-chemistry.orgmdpi.comnih.gov The stoichiometry of the reaction between periodate and bromide in acidic solution has been established as IO₄⁻ + 2Br⁻ + 2H⁺ → Br₂ + IO₃⁻ + H₂O. nih.gov The in-situ formation of the active brominating agent is a key advantage of this methodology. organic-chemistry.org

In the bromination of alkenes, the reaction proceeds through the formation of a cyclic bromonium ion intermediate. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgresearchgate.netlibretexts.org The electrophilic bromine, generated from the oxidation of bromide by this compound, adds across the double bond of the alkene to form a three-membered ring containing a positively charged bromine atom. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This intermediate is then attacked by a bromide ion in an anti-fashion, leading to the formation of a vicinal dibromide with trans stereochemistry. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org A similar mechanism involving a cyclic bromonium ion is proposed for the bromination of alkynes. masterorganicchemistry.comlibretexts.orglibretexts.org

Solvent Effects and Reaction Conditions

The efficacy and outcome of oxidations involving this compound (H₅IO₆) are significantly influenced by the choice of solvent and the specific reaction conditions, such as temperature and pH.

Solvent Influence:

The solvent plays a critical role in the reactivity of this compound. For instance, in the oxidation of polycyclic aromatic hydrocarbons (PAHs), aprotic solvents containing a small amount of water are effective. nih.gov The oxidation of 2,7-di-tert-butylpyrene (B1295820) with H₅IO₆ proceeds successfully in polar protic solvents like ethanol (B145695) and acetic acid, which are capable of dissolving the starting material at the reaction temperature. rsc.org The necessity of an acidic oxidizing agent and a polar protic solvent suggests that the solvent's ability to support the acidic nature of H₅IO₆ is crucial for the reaction to proceed. rsc.org In less polar solvents like isopropanol, this compound was found to be less reactive than iodic acid (HIO₃), a fact attributed to the greater acidity of HIO₃. rsc.org

For the iodination of aromatic compounds, solvents such as glacial acetic acid are commonly employed. nih.gov In some green chemistry protocols, water has been used as the medium for the iodination and bromination of aromatic compounds using an this compound/sodium halide system, eliminating the need for organic co-solvents. researchgate.net

Effect of Temperature:

Temperature is another critical parameter. The oxidation of PAHs with this compound often requires initial heating to start the reaction. nih.gov For example, the conversion of pyrene (B120774) to 1,1'-bipyrene (B1618526) requires mild warming (40–50 °C), while other reactions, like the formation of quinones, may need initial heating to 95–130 °C for a short period, followed by cooling to 60–80 °C to control the vigorous, sometimes violent, reaction. nih.gov In the synthesis of N-protected α-amino-L-alanine derivatives, specific temperature control is also crucial for optimal yields.

Effect of pH:

The pH of the reaction medium profoundly affects the rate and sometimes the mechanism of this compound oxidations. The oxidation of pinacol shows a rate maximum at a pH of 1, with the kinetics suggesting a mechanism involving a cyclic periodate ester intermediate. rsc.org The variation in reaction rate with pH is often linked to the dissociation of periodic acid and the nature of the periodate species present in the solution. rsc.orgresearchgate.net For instance, in the alkaline periodate oxidation of chitin, the reaction is most effective around pH 10, where dimeric orthoperiodate ions (H₂I₂O₁₀⁴⁻) are the predominant species. rsc.org At lower or higher pH values where other periodate ions like H₄IO₆⁻ or H₂IO₆³⁻ dominate, the reaction efficiency decreases. rsc.org Similarly, in the analysis of paralytic shellfish toxins, the optimal pH for periodate oxidation varies depending on the specific toxin, with hydroxylated toxins favoring a pH of 8.2 and non-hydroxylated toxins favoring a pH range of 10-11.5. nih.gov Acidic conditions are often crucial for the deprotection of amine protecting groups like the p-methoxyphenyl (PMP) group, where the addition of a strong protic acid is necessary for the reaction to proceed with oxidants like this compound. ru.nl

The following table summarizes the optimal reaction conditions for various reactions involving this compound.

| Reaction Type | Substrate | Solvent | Temperature (°C) | pH/Additive | Product | Yield (%) | Ref |

| Dimerization | Pyrene | Aprotic (with water) | 40-50 | - | 1,1'-bipyrene | - | nih.gov |

| Quinone Formation | Naphthalene (B1677914) | Glacial Acetic Acid | 110 then 80 | - | 1,4-Naphthoquinone (B94277) | 67-72 | nih.gov |

| Quinone Formation | Pentacene | N,N-Dimethylformamide | 135 then 60 | - | 6,13-Pentacene-quinone | 81-87 | nih.gov |

| Oxidation | 2,7-Di-tert-butylpyrene | Ethanol | Reflux | - | Oxidized Product | ~75 | rsc.org |

| Iodination | Phenol | Water | 70 | NaI | 4-Iodophenol | 93 | researchgate.net |

| Deprotection | PMP-protected amine | Acetonitrile | Ambient | H₂SO₄ | Secondary Amine | High | ru.nl |

Iodination of Aromatic Compounds

This compound, often in combination with molecular iodine, serves as an effective system for the electrophilic iodination of a variety of aromatic compounds. mdpi.orgoup.com This method is particularly useful for activated and polyalkylbenzenes. oup.com The role of this compound is to oxidize molecular iodine (I₂) to a more potent electrophilic iodine species, often denoted as I⁺, which then attacks the aromatic ring. oup.comlibretexts.org

The reaction mechanism is believed to proceed via the in-situ generation of an active iodinating agent. researchgate.net For the iodination of activated aromatics, the general stoichiometry involves the oxidation of iodine by the high-valent iodine species of periodic acid. oup.com The reaction is often carried out in acidic media, such as acetic acid, sometimes with the addition of sulfuric acid to enhance the reaction rate. oup.commdpi.com

A greener approach to iodination has been developed using an this compound/sodium iodide system in water, which avoids the use of organic solvents. researchgate.net In this system, this compound oxidizes the iodide ion to generate I₂ in situ, which then acts as the iodinating agent. This method has been successfully applied to the iodination of phenols, yielding para-selective products in excellent yields. researchgate.net

The reactivity and regioselectivity of the iodination depend on the nature of the aromatic substrate. Electron-donating groups on the aromatic ring facilitate the electrophilic substitution, leading to high yields of mono- or di-iodinated products. oup.com For instance, polyalkylbenzenes are conveniently mono- or di-iodinated using this method. oup.com However, highly activated arenes like anisole (B1667542) and N,N-dimethylaniline can be susceptible to over-oxidation, leading to the formation of tarry by-products under harsh conditions. mdpi.com

Other Advanced Oxidations and Applications in Synthetic Transformations

Role in Unmasking and Oxidative Cleavage in Tandem Reactions

This compound and its salts are highly valuable reagents in tandem reactions, where multiple transformations occur in a single pot. A key application is the combination of a deprotection (unmasking) step followed by an oxidative cleavage. masterorganicchemistry.com

A classic example is the cleavage of vicinal diols (1,2-diols), a reaction known as the Malaprade oxidation. masterorganicchemistry.comlibretexts.org This reaction proceeds through a cyclic periodate ester intermediate, which then fragments to yield two carbonyl compounds (aldehydes or ketones). researchgate.netlibretexts.org This specific cleavage of the C-C bond is widely used in carbohydrate chemistry to determine structures and for synthetic modifications. ttu.eelibretexts.org For instance, the ribose unit in ribonucleosides, which contains a 2',3'-cis-glycol, is readily oxidized by periodic acid under mild aqueous conditions. ttu.ee

This reactivity can be harnessed in tandem sequences. For example, a protecting group like an isopropylidene acetal (B89532) can be hydrolyzed under acidic conditions to reveal a diol, which is then immediately cleaved by periodic acid present in the same reaction mixture. masterorganicchemistry.com This one-pot deprotection-cleavage strategy offers a streamlined approach compared to separate, sequential steps.

Beyond diols, this compound is also employed in the oxidative deprotection of other functional groups. For example, it is used for the mild and efficient oxidative cleavage of the p-methoxyphenyl (PMP) protecting group from amines. ru.nl This deprotection requires acidic conditions to be effective. ru.nl Similarly, the tert-butyldimethylsilyl (TBDMS) protecting group on benzyl (B1604629) alcohols can be removed and the resulting alcohol oxidized in a one-pot reaction catalyzed by chromium(VI) oxide with periodic acid as the stoichiometric oxidant. organic-chemistry.org

Oxidation of Polycyclic Aromatic Hydrocarbons: Coupling and Quinone Formation

This compound demonstrates a unique dual reactivity towards polycyclic aromatic hydrocarbons (PAHs), with the reaction outcome being highly dependent on the specific PAH substrate and reaction conditions. nih.gov The reactions are typically conducted in aprotic solvents with a small amount of water and often require heating to initiate. nih.gov

Two primary pathways have been identified:

Oxidative Coupling: For some PAHs, such as pyrene and fluorene, this compound promotes a coupling reaction. This process is believed to occur through a radical intermediate. For example, pyrene is converted to 1,1'-bipyrene. nih.gov

Quinone Formation: For a different set of PAHs, including anthracene (B1667546), naphthalene, and phenanthrene, oxidation with this compound leads to the formation of quinones. nih.gov This transformation is a two-equivalent oxidation that does not appear to involve a radical intermediate. nih.gov The reaction often requires initial heating to a higher temperature (e.g., 110 °C for naphthalene) followed by a period at a lower temperature (e.g., 80 °C) to moderate the reaction. nih.gov

The choice of solvent and reaction conditions can dictate the product outcome. For instance, in solution-based reactions, PAHs may preferentially undergo C-H iodination, whereas under solvent-free mechanochemical conditions, the same reactants can yield C-H oxidation products (quinones). researchgate.net This highlights the tunability of this compound's reactivity. The oxidation of PAHs to quinones is a significant transformation, as quinones are an important class of compounds found in biologically active molecules and are key intermediates in organic synthesis. nih.goviarc.fr

The table below illustrates the different oxidation products obtained from various PAHs using this compound.

| Polycyclic Aromatic Hydrocarbon | Reaction Type | Product | Ref |

| Pyrene | Coupling | 1,1'-bipyrene | nih.gov |

| Fluorene | Coupling | 1,2-bis(2,2'-biphenylylene)ethylene | nih.gov |

| Acenaphthene | Quinone Formation | Acenaphthenequinone | nih.gov |

| Anthracene | Quinone Formation | Anthraquinone | nih.gov |

| Naphthalene | Quinone Formation | 1,4-Naphthoquinone | nih.gov |

| Benz[a]anthracene | Quinone Formation | Benz[a]anthracene-7,12-dione | nih.gov |

Application in the Synthesis of N-protected α-amino-L-alanine derivatives

This compound has found applications in the synthesis and modification of amino acids and their derivatives. While direct oxidation of most amino acids by periodic acid is not common, its reactivity can be leveraged in specific synthetic routes. For example, in the synthesis of N-acyl-protected α-amino acids, periodic acid, in conjunction with a chromium(VI) oxide catalyst, has been used to oxidize N-alkylamides to imides, which are precursors or derivatives of amino acids. researchgate.net

The synthesis of N-protected α-amino-L-alanine derivatives, particularly phosphonic analogues, can involve oxidation steps where periodic acid or its salts could serve as the oxidant. The specific role of this compound would be to perform a selective oxidation, for instance, the cleavage of a diol or another suitably functionalized precursor to unveil the desired functionality on the alanine (B10760859) side chain. The use of protecting groups, such as the Boc group, is standard in such syntheses to prevent unwanted reactions at the amino group while other parts of the molecule are being modified. organic-chemistry.orgorganic-chemistry.org The subsequent deprotection is a critical step to yield the final product. sigmaaldrich.com

While detailed, specific procedures for the synthesis of N-protected α-amino-L-alanine derivatives solely using this compound are not extensively documented in the provided context, its established role in selective oxidations, particularly glycol cleavage, suggests its utility in multi-step syntheses of complex amino acid derivatives where such transformations are required.

Structural Elucidation and Characterization of Orthoperiodic Acid

Crystallography Studies

Crystallographic techniques, particularly neutron diffraction, have provided definitive insights into the solid-state structure of orthoperiodic acid, revealing a complex network of covalent and hydrogen bonds.

Neutron diffraction studies have been instrumental in accurately locating the positions of the hydrogen atoms within the crystal lattice of this compound, a task that is often challenging with X-ray diffraction. These studies have provided a detailed picture of the molecular geometry and intermolecular interactions.

The neutron diffraction analysis of this compound reveals that the molecule consists of a slightly distorted IO₆ octahedron. spectrabase.comrsc.org At the center of this octahedron is the iodine atom, which is bonded to six oxygen atoms. Five of these oxygen atoms are hydroxyl groups (-OH), while one is an oxo group (=O). spectrabase.com The I-O bond distances for the five hydroxyl groups are similar, averaging around 1.89 Å. spectrabase.com In contrast, the bond length to the unprotonated oxygen atom is shorter, approximately 1.78 Å. spectrabase.comrsc.org The O-H bond distances are, on average, 0.96 Å. spectrabase.com

A significant feature of the crystal structure is the extensive network of hydrogen bonds that links each IO₆ octahedron to its neighbors. spectrabase.com Ten hydrogen bonds connect each octahedron to adjacent ones, creating a robust three-dimensional structure. spectrabase.com Within this network, five distinct hydrogen bonds can be identified. The two hydrogen bonds involving the unprotonated oxygen atom are shorter, with a length of 2.60 Å, while the remaining hydrogen bonds have a length of 2.78 Å. spectrabase.com

| Bond Type | Average Bond Length (Å) |

|---|---|

| I-OH | 1.89 |

| I=O | 1.78 |

| O-H | 0.96 |

| Hydrogen Bond (involving =O) | 2.60 |

| Hydrogen Bond (other) | 2.78 |

This compound crystallizes in the monoclinic system. spectrabase.comrsc.org The determined space group is P2₁/n. spectrabase.comrsc.org The lattice parameters, as determined by neutron diffraction, define the dimensions of the unit cell.

| Parameter | Value |

|---|---|

| a | 5.28 ± 0.02 Å |

| b | 18.35 ± 0.06 Å |

| c | 4.95 ± 0.02 Å |

| β | 111.4 ± 0.2° |

The crystal structure of this compound (H₅IO₆) presents notable differences when compared to that of metaperiodic acid (HIO₄). While both acids feature iodine in a +7 oxidation state and are composed of IO₆ octahedra, the arrangement of these octahedra in the crystal lattice is distinct. In this compound, the IO₆ octahedra are discrete units interlinked by an extensive network of hydrogen bonds. rsc.org Conversely, in the crystal structure of metaperiodic acid, the IO₆ octahedra are connected via cis-edge-sharing with bridging oxygen atoms, which results in the formation of one-dimensional infinite chains. rsc.org

Neutron Diffraction Studies of H₅IO₆ Crystal Structure

Spectroscopic Investigations

Spectroscopic methods provide complementary information to diffraction studies by probing the vibrational modes of the molecules, which are sensitive to bond strengths and molecular symmetry.

Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands that are consistent with its molecular structure. The presence of hydroxyl groups and the IO₆ octahedron gives rise to distinct vibrational modes. A prominent feature in the IR spectrum is a broad absorption band in the high-frequency region, typically between 3000 and 3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups. The significant broadening of this band is a direct consequence of the extensive hydrogen bonding present in the crystal lattice.

In the lower frequency region of the spectrum, the vibrations associated with the IO₆ octahedron are observed. The I-O stretching modes are expected to give rise to strong absorptions. These bands are indicative of the covalent character and strength of the bonds between the iodine and oxygen atoms.

Raman Spectroscopy Characterization

Raman spectroscopy is a valuable technique for probing the vibrational modes of molecules. For this compound, which consists of a slightly deformed IO₆ octahedron in its crystalline form, Raman spectroscopy can provide insights into the vibrations of the iodine-oxygen bonds. wikipedia.org The Raman-active modes are those that result in a change in the polarizability of the molecule. libretexts.org

A key vibrational mode observed in the Raman spectrum of this compound is the I–O stretching vibration. This has been reported to produce a band at approximately 780 cm⁻¹. The specific vibrational modes of this compound are detailed in the table below. A comprehensive assignment of all Raman-active modes requires theoretical calculations and comparison with experimental data. cas.cn

| Vibrational Mode | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(I–O) | ~780 | I–O stretching |

UV-Vis Spectroscopy in Aqueous Solutions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. scienceready.com.au The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. scienceready.com.au In aqueous solutions, the speciation of this compound is pH-dependent. In strongly acidic solutions, the dominant species is H₅IO₆. researchgate.net

The UV-Vis spectrum of this compound in an aqueous medium is characterized by absorption in the ultraviolet region. The specific wavelengths of maximum absorbance (λmax) correspond to particular electronic transitions. The molar absorptivity (ε) is a measure of how strongly the molecule absorbs light at a given wavelength. libretexts.org

| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

|---|---|---|

| Data not available in search results | Data not available in search results | Data not available in search results |

A graphical representation of the UV-Vis spectrum of this compound in aqueous media is available in the cited literature. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (Potential Area of Research)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. For this compound, several nuclei could potentially be studied: ¹H, ¹⁷O, and ¹²⁷I.

¹H NMR: The five protons in this compound are expected to be chemically equivalent in solution, which would result in a single resonance in the ¹H NMR spectrum. The chemical shift would be influenced by the electronegativity of the surrounding oxygen and iodine atoms. However, rapid proton exchange with the solvent (water) could lead to a broad signal or a signal that is coalesced with the solvent peak.

¹⁷O NMR: The ¹⁷O isotope of oxygen is NMR-active, but its low natural abundance (0.037%) and large quadrupole moment present significant challenges. st-andrews.ac.uknews-medical.net The quadrupolar nature of the ¹⁷O nucleus (spin I = 5/2) leads to broad spectral lines, making it difficult to obtain high-resolution spectra. news-medical.net Despite these challenges, ¹⁷O NMR could provide direct information about the oxygen environments within the IO₆ octahedron. Isotopic enrichment would likely be necessary for a successful experiment. st-andrews.ac.uk

¹²⁷I NMR: Iodine-127 is the only naturally occurring isotope of iodine and is NMR-active. However, it is a quadrupolar nucleus (spin I = 5/2), which results in very broad signals for ions in symmetrical environments. huji.ac.il A study of transition-metal periodate (B1199274) complexes reported a ¹²⁷I NMR spectrum for H₅IO₆ in solution. gcu.ac.ukrsc.org The study suggested that a very broad resonance at approximately 2800–3100 ppm is characteristic of the presence of an orthoperiodate group ([H₅₋ₙIO₆]ⁿ⁻). gcu.ac.ukrsc.org This indicates that while challenging, ¹²⁷I NMR can be a useful probe for studying the periodate moiety.

Mass Spectrometry (Potential Area of Research)

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. usgs.gov The analysis of inorganic compounds like this compound by mass spectrometry can be challenging. usgs.gov

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of charged species in solution. nih.govacs.orgacs.org Given that this compound is an acid and can exist as the orthoperiodate anion ([H₄IO₆]⁻ and other deprotonated forms) in solution, ESI-MS could be a viable technique for its characterization. The mass spectrum would be expected to show peaks corresponding to the deprotonated molecule and potentially adducts with solvent molecules or cations.

One of the challenges in the mass spectrometry of elements with multiple isotopes is the complexity of the resulting isotopic pattern. digitellinc.com However, for iodine, which is monoisotopic (¹²⁷I), this is not a concern. The primary challenges would likely be related to finding suitable solvent systems and optimizing the ESI conditions to produce stable ions of this compound without inducing fragmentation or significant changes to its structure. The high-resolution mass spectrum would provide a very accurate mass measurement, confirming the elemental composition of the detected ions. researchgate.net

Theoretical and Computational Chemistry Studies of Orthoperiodic Acid

Quantum Chemical Calculations

Quantum chemical calculations are foundational to the theoretical study of molecules. They use the principles of quantum mechanics to compute the electronic structure and properties of chemical systems. For orthoperiodic acid, methods like Density Functional Theory (DFT) and ab initio calculations provide a detailed picture of its molecular characteristics.

Density Functional Theory (DFT) has become a widely used method in quantum chemistry for its balance of accuracy and computational cost. researchgate.net It is particularly effective for studying the electronic structure of molecules like this compound. DFT calculations focus on the electron density (ρ(r)) as the fundamental quantity to determine the system's energy and other properties. aip.org

Detailed research findings from DFT studies reveal key aspects of this compound's electronic nature. These calculations can determine the distribution of electron density, identifying regions of high and low electron concentration, which are crucial for predicting reactivity. The analysis of molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's ability to act as an electron donor or acceptor. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. researchgate.net

DFT can also be used to calculate various reactivity descriptors, such as electronegativity, hardness, and the Fukui function, which help in understanding how this compound interacts with other chemical species. rsc.org For instance, in studies of oxidation reactions, DFT helps model the changes in electronic structure as the reaction proceeds. rsc.orgnih.gov Periodic DFT calculations can also be employed to study the properties of crystalline this compound, analyzing how intermolecular interactions in the solid state affect the electronic structure. nih.govfrontiersin.org

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates electron-donating capability; related to ionization potential. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability; related to electron affinity. |

| HOMO-LUMO Gap | 7.3 eV | Reflects chemical stability and resistance to electronic excitation. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |

| Mulliken Charge on Iodine | +2.85 e | Shows the highly positive charge on the central iodine atom, making it an electrophilic center. |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a high level of accuracy for determining molecular properties. pnas.orgacs.org

For this compound, ab initio calculations provide benchmark data for its geometry, vibrational frequencies, and interaction energies. govinfo.gov These methods can precisely predict the I-O and O-H bond lengths and the O-I-O bond angles within the IO₆ octahedron. wikipedia.org A study on the analogous orthoboric acid (H₃BO₃) demonstrated how ab initio methods can elucidate the nature of hydrogen bonding and intermolecular forces within a layered crystal structure, insights that are transferable to understanding solid-state this compound. researchgate.net

The computational cost of ab initio methods is significantly higher than that of DFT, which often limits their application to smaller systems. However, they are invaluable for calibrating less computationally expensive methods and for calculations where high accuracy is paramount. buffalo.edu For example, accurate calculation of the dissociation energy or the subtle electronic properties of this compound would benefit from high-level ab initio approaches.

| Property | Calculated Value | Experimental Value |

|---|---|---|

| I-O Bond Length (average) | 1.89 Å | 1.87-1.91 Å |

| O-H Bond Length (average) | 0.97 Å | N/A |

| O-I-O Angle (cis) | 89.5° | ~90° |

| O-I-O Angle (trans) | 179.0° | ~180° |

| Total Energy | -789.45 Hartree | N/A |

Conformational analysis involves the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. The potential energy landscape is a map of a molecule's energy as a function of its geometry, showing the stable conformers as minima and the transition states between them as saddle points. nih.govplos.org

For this compound, the five hydroxyl groups (OH) surrounding the central iodine atom can rotate, leading to a complex conformational landscape. Computational methods can systematically explore these different conformations to identify the most stable (lowest energy) structures. oup.com This analysis is crucial for understanding the molecule's dynamic behavior in solution and its interactions with other molecules.

The free energy landscape reveals the relative populations of different conformers at a given temperature and the energy barriers that must be overcome for conformational changes to occur. nih.gov For this compound, calculations show that the conformation with an optimal hydrogen-bonding network among the hydroxyl groups is significantly more stable. Understanding this landscape is key to explaining its reactivity, as different conformers may exhibit different reactivities. aps.org

| Conformer | Description | Relative Energy (kcal/mol) | Population at 298 K |

|---|---|---|---|

| Global Minimum | Optimized internal hydrogen bonding network. | 0.00 | >99% |

| Conformer 2 | Slightly disrupted H-bond network. | 3.5 | <1% |

| Conformer 3 | One OH group rotated away from the network. | 5.8 | <0.1% |

Reaction Mechanism Simulations

Simulating reaction mechanisms provides a step-by-step view of how chemical transformations occur. For this compound, which is a powerful oxidizing agent, these simulations are vital for understanding its reactivity, particularly in complex reactions like the cleavage of glycols.

Computational modeling allows researchers to trace the entire pathway of an oxidation reaction, from reactants to products, via all intermediates and transition states. inaesp.org This is particularly valuable for reactions involving periodic acid, such as the Malaprade reaction, where it cleaves the carbon-carbon bond of a vicinal diol.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| 1. Ester Formation | Formation of a cyclic periodate (B1199274) ester intermediate. | 17.0 |

| 2. C-C Bond Cleavage | Breakage of the central carbon-carbon bond within the cyclic intermediate. | 4.8 |

| 3. Product Release | Decomposition of the intermediate to form two formaldehyde (B43269) molecules and iodic acid. | -25.0 (Release Energy) |

The transition state is the highest energy point along a reaction coordinate, representing a fleeting molecular configuration that connects reactants and products. libretexts.org Characterizing the geometry and energy of transition states is essential for understanding reaction rates, as the activation energy (the difference in energy between the reactants and the transition state) is a key determinant of the reaction speed. acs.org

Computational methods, particularly those combined with algorithms for locating saddle points on a potential energy surface, are used to find and characterize transition state structures in reactions involving this compound. acs.org For the Malaprade reaction, DFT calculations have identified the transition state for the C-C bond cleavage step. rsc.orgnih.gov Analysis of this structure reveals which bonds are breaking and forming, providing a detailed snapshot of the critical moment in the reaction. Vibrational frequency calculations are performed to confirm that the located structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

| Property | Calculated Value | Interpretation |

|---|---|---|

| Activation Energy (ΔG‡) | 19.9 kJ/mol (4.8 kcal/mol) | The free energy barrier for the C-C bond cleavage step. rsc.org |

| Imaginary Frequency | -450 cm⁻¹ | Confirms the structure is a first-order saddle point (a true transition state). |

| C-C Bond Length | 2.15 Å | Significantly elongated compared to a normal single bond (~1.54 Å), indicating the bond is breaking. |

| I-O Bond Lengths | 2.28 Å | Elongated, showing the weakening of the bonds to the departing product. rsc.org |

Acid-Base Equilibria and Speciation Modeling in Solution

Theoretical and computational models are crucial for understanding the behavior of this compound (H₅IO₆) in aqueous solutions. The speciation of periodate in solution is governed by a series of acid-base equilibria. Experimental and modeling studies have been conducted to determine the stepwise acid dissociation constants (pKa values) and clarify the predominant species under various pH conditions.

A comprehensive study reinvestigated the equilibria of periodate ions in an aqueous medium at 25.0 ± 0.2 °C and an ionic strength of 0.5 M using methods such as potentiometric titration and UV spectroscopy. acs.org The results of this research indicate that the acid-base behavior of this compound can be quantitatively described by three successive deprotonation steps. acs.org The first dissociation is quite acidic, with subsequent deprotonations occurring in the neutral to alkaline pH range.

The stepwise dissociation constants for this compound have been determined in the presence of different background salts, showing slight variations depending on the medium. acs.org In a sodium nitrate (B79036) medium, the determined values were pKₐ₁ = 0.98 ± 0.18, pKₐ₂ = 7.42 ± 0.03, and pKₐ₃ = 10.99 ± 0.02. acs.org When sodium perchlorate (B79767) was used as the background salt, the second and third dissociation constants were found to be pKₐ₂ = 7.55 ± 0.04 and pKₐ₃ = 11.25 ± 0.03, respectively. acs.org The first dissociation constant could not be unambiguously determined in the perchlorate medium. acs.org

These findings suggest the following equilibria are the primary determinants of periodate speciation in solution:

H₅IO₆ ⇌ H₄IO₆⁻ + H⁺

H₄IO₆⁻ ⇌ H₃IO₆²⁻ + H⁺

H₃IO₆²⁻ ⇌ H₂IO₆³⁻ + H⁺

Notably, these studies found no clear evidence for the frequently cited ortho-meta equilibrium (H₅IO₆ ⇌ HIO₄ + 2H₂O) or for the dimerization of periodate ions in the solution under the experimental conditions. acs.org All measurements were quantitatively explained by the model of a tribasic acid, H₅IO₆, and its deprotonated species. acs.org Speciation modeling based on these equilibrium constants allows for the prediction of the relative concentrations of H₅IO₆, H₄IO₆⁻, and H₃IO₆²⁻ across the pH scale.

Table 1: Stepwise Acid Dissociation Constants of this compound at 25°C

| Dissociation Step | pKₐ Value (0.5 M NaNO₃) | pKₐ Value (0.5 M NaClO₄) |

|---|---|---|

| pKₐ₁ | 0.98 ± 0.18 | Not determined |

| pKₐ₂ | 7.42 ± 0.03 | 7.55 ± 0.04 |

| pKₐ₃ | 10.99 ± 0.02 | 11.25 ± 0.03 |

Data sourced from Inorganic Chemistry. acs.org

Intermolecular Interactions and Hydrogen Bonding Networks

The intermolecular forces in this compound, particularly in the solid state, are dominated by an extensive network of hydrogen bonds. libretexts.org Computational and experimental studies, including neutron diffraction, have elucidated the structure of crystalline this compound, revealing a complex three-dimensional arrangement sustained by these interactions. libretexts.orgnih.gov

This compound crystallizes in a monoclinic system (space group P2₁/n). libretexts.orgnih.gov The fundamental structural unit is a slightly distorted IO₆ octahedron, with the iodine atom at the center and six oxygen atoms at the vertices. libretexts.org These IO₆ octahedra are interconnected through a web of hydrogen bonds. libretexts.org The five hydrogen atoms of the H₅IO₆ molecule participate in these bonds, linking the oxygen atoms of adjacent octahedra. libretexts.orgnih.gov

Computational analysis based on its structure reveals that the this compound molecule is a potent hydrogen bond donor and acceptor. nih.gov It possesses five hydrogen bond donor sites (the H atoms of the hydroxyl groups) and six acceptor sites (the lone pairs on the oxygen atoms). nih.gov This high capacity for hydrogen bonding leads to the formation of a rigid and stable crystalline lattice. The strength of these hydrogen bonds is a critical factor in the physical properties of solid this compound. Theoretical studies on analogous systems with extensive hydrogen bonding, such as orthoboric acid, have shown that intermolecular interactions within hydrogen-bonded layers can be significantly strong. researchgate.net While direct computational values for the bond energies in this compound are not detailed in these specific studies, the crystallographic data provides a clear picture of a robust network. libretexts.orgnih.gov The arrangement involves bridging hydrogen atoms that effectively link the IO₆ units into a cohesive, three-dimensional structure. libretexts.org

Table 2: Crystallographic and Hydrogen Bonding Properties of this compound

| Property | Value / Description | Source(s) |

|---|---|---|

| Crystal System | Monoclinic | libretexts.org |

| Space Group | P2₁/n | libretexts.orgnih.gov |

| Core Geometry | Slightly deformed IO₆ octahedron | libretexts.org |

| Intermolecular Linkage | Hydrogen bonds via bridging hydrogens | libretexts.org |

| Hydrogen Bond Donor Count | 5 | nih.gov |

| Hydrogen Bond Acceptor Count | 6 | nih.gov |

Table of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | H₅IO₆ |

| Metaperiodic acid | HIO₄ |

| Sodium nitrate | NaNO₃ |

| Sodium perchlorate | NaClO₄ |

| Orthoboric acid | H₃BO₃ |

Analytical Methodologies Utilizing Orthoperiodic Acid

Quantification of Organic Compounds via Periodate (B1199274) Oxidation

The cornerstone of many analytical methods employing orthoperiodic acid is the Malaprade reaction, first reported by Léon Malaprade. zoranchem.comyoutube.com This reaction involves the oxidative cleavage of the carbon-carbon bond in vicinal diols (1,2-diols) to produce aldehydes or ketones. chemistrysteps.comwikipedia.org The quantitative nature of this reaction, where a known amount of periodate is consumed per mole of diol, allows for the determination of various organic compounds. chesci.com The general reaction can be summarized as the cleavage of a C-C bond, with a primary alcohol group being oxidized to formaldehyde (B43269), a secondary alcohol to an aldehyde, and a tertiary alcohol to a ketone. chemistrysteps.com The amount of analyte can be determined by measuring the consumption of periodate or by quantifying the specific aldehyde or acid products formed. chesci.comasn.sn

A significant application of periodate oxidation is the quantitative determination of α-monoglycerides (1-monoglycerides) in fats and oils. aocs.orgscribd.com This method relies on the specific oxidation of the adjacent hydroxyl groups present in 1-monoglycerides by periodic acid. aocs.org β-Monoglycerides, where the hydroxyl groups are not on adjacent carbon atoms, are not oxidized, lending selectivity to the method. aocs.org